molecular formula C13H12O3S B1455999 Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate CAS No. 2158-86-3

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Cat. No.: B1455999
CAS No.: 2158-86-3
M. Wt: 248.3 g/mol
InChI Key: UYGIKZWNROPVTI-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H12O3S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological molecules, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of hydroxyl and carboxylate groups allows the compound to engage in various interactions with biological targets, including hydrogen bonding and π-π stacking interactions. These interactions are crucial for influencing enzyme activity, cell signaling pathways, and receptor binding.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives, including this compound. For instance, compounds with similar thiophene scaffolds have demonstrated significant activity against viral pathogens. A study identified a series of thiophene derivatives that exhibited antiviral activity in the micromolar range against the Ebola virus, suggesting a promising avenue for developing antiviral agents .

Table 1: Antiviral Activity of Thiophene Derivatives

CompoundEC50 (μM)CC50 (μM)SI (Selectivity Index)
Thiophene Derivative 10.07 ± 0.0516229
This compoundTBDTBDTBD

Note: TBD indicates values that need further investigation.

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. This compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene core can enhance antibacterial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to form hydrogen bonds allows it to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The phenolic group can interact with receptors, potentially modulating signaling pathways related to inflammation and immune response.
  • Antioxidant Activity : Thiophene derivatives are known to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the efficacy of thiophene-based compounds in preclinical models:

  • Ebola Virus Inhibition : A study demonstrated that certain thiophene derivatives could inhibit viral entry by interfering with viral glycoprotein function. This compound showed potential as a lead compound for further development .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against resistant bacterial strains, showing significant inhibition at low concentrations .

Properties

IUPAC Name

ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGIKZWNROPVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715879
Record name Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-86-3
Record name Ethyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2158-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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